molecular formula C25H21NO4 B6260889 rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, cis CAS No. 2307772-75-2

rac-(1R,2R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, cis

Cat. No.: B6260889
CAS No.: 2307772-75-2
M. Wt: 399.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of left and right-handed enantiomers .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the appropriate amine with the Fmoc group. The exact synthesis route would depend on the specific starting materials and the desired route of the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The Fmoc group is a bulky, aromatic group, and the compound also contains an indene group, which is a fused ring system .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The Fmoc group can be removed under mildly acidic conditions, revealing the protected amine. The carboxylic acid group could be involved in reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape and size of the molecule .

Mechanism of Action

Without more context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used in the context of peptide synthesis, the Fmoc group would serve to protect the amine group until it’s ready to be deprotected and react with another amino acid .

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed information .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being used in peptide synthesis, future work might involve optimizing the synthesis route or exploring its use in the synthesis of new peptides .

Properties

CAS No.

2307772-75-2

Molecular Formula

C25H21NO4

Molecular Weight

399.4

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.